molecular formula C11H20N2O2 B570605 tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate CAS No. 1148044-31-8

tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Cat. No.: B570605
CAS No.: 1148044-31-8
M. Wt: 212.293
InChI Key: OJDKDBHLSUSOBW-UHFFFAOYSA-N
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Description

tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate: is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is known for its unique spirocyclic structure, which consists of a diazaspiro core fused with an octane ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is usually purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule, such as the tert-butyl and diazaspiro moieties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate is used as a building block for the synthesis of complex organic molecules. Its spirocyclic structure provides a rigid framework that can enhance the stability and reactivity of target compounds .

Biology: In biological research, this compound is employed in the development of enzyme inhibitors and receptor modulators. Its unique structure allows for selective binding to biological targets, making it valuable in drug discovery and development .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a scaffold for designing novel pharmaceuticals with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .

Mechanism of Action

The mechanism of action of tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context of the application .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.4]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDKDBHLSUSOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719156
Record name tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148044-31-8
Record name tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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